molecular formula C7H3ClFNO4S B12945944 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride

Cat. No.: B12945944
M. Wt: 251.62 g/mol
InChI Key: JQYYWGGKVJRIQM-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO4S. It is a member of the benzo[d]oxazole family, characterized by a fused benzene and oxazole ring system. This compound is notable for its sulfonyl chloride functional group, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the benzene ring.

    Oxazole Formation: Cyclization to form the oxazole ring.

    Sulfonylation: Introduction of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific solvents, and catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.

    Oxidation and Reduction: The oxazole ring can participate in redox reactions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides for oxidation.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields a sulfonamide, while oxidation can lead to sulfone derivatives.

Scientific Research Applications

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
  • 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride

Uniqueness

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound for targeted synthetic applications.

Properties

Molecular Formula

C7H3ClFNO4S

Molecular Weight

251.62 g/mol

IUPAC Name

6-fluoro-2-oxo-3H-1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C7H3ClFNO4S/c8-15(12,13)6-3(9)1-2-4-5(6)14-7(11)10-4/h1-2H,(H,10,11)

InChI Key

JQYYWGGKVJRIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)O2)S(=O)(=O)Cl)F

Origin of Product

United States

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